Superior HIV-1 Integrase Coupled Assay Potency: Integracin A vs. Integracin B
In the primary HIV-1 integrase coupled assay, integracin A exhibits a 1.9-fold greater inhibitory potency compared to its closest structural analog, integracin B [1]. This head-to-head comparison within the same experimental system demonstrates that integracin A is the more potent inhibitor of the target enzyme, a critical factor for assays requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | HIV-1 integrase inhibition (coupled assay) |
|---|---|
| Target Compound Data | IC50 = 3.2 μM |
| Comparator Or Baseline | Integracin B: IC50 = 6.1 μM |
| Quantified Difference | 1.9-fold lower IC50 (higher potency) for integracin A |
| Conditions | In vitro HIV-1 integrase coupled assay; fungal extract screening from Cytonaema sp. |
Why This Matters
For procurement decisions, selecting integracin A over integracin B provides a 1.9-fold potency advantage, enabling lower compound usage per assay, reduced solvent exposure, and improved signal-to-noise ratios in integrase inhibition studies.
- [1] Singh SB, Zink DL, Bills GF, et al. Discovery, structure and HIV-1 integrase inhibitory activities of integracins, novel dimeric alkyl aromatics from Cytonaema sp. Tetrahedron Letters. 2002;43(9):1617-1620. View Source
